molecular formula C8H10N2O4S B8787258 N-(2-methyl-3-nitrophenyl)methanesulfonamide

N-(2-methyl-3-nitrophenyl)methanesulfonamide

Cat. No. B8787258
M. Wt: 230.24 g/mol
InChI Key: OHZBGISMJMXTFS-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

A mixture of 2-methyl-3-nitro-phenylamine (3 g) and methanesulfonyl chloride (1.6 mL) in pyridine (30 mL, from Mallinckrodt) was stirred at room temperature overnight. Pyridine was removed under reduced pressure. The residue was taken up with dichloromethane (Mallinckrodt) and washed with water and brine. After drying over sodium sulfate and evaporation of the solvent, N-(2-Methyl-3-nitro-phenyl)-methanesulfonamide (4 g) was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:11].[CH3:12][S:13](Cl)(=[O:15])=[O:14]>N1C=CC=CC=1>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:11][S:13]([CH3:12])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])N
Name
Quantity
1.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pyridine was removed under reduced pressure
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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